molecular formula C18H20FNO3S B2751183 1-(3-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)methanesulfonamide CAS No. 1421528-90-6

1-(3-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)methanesulfonamide

Cat. No.: B2751183
CAS No.: 1421528-90-6
M. Wt: 349.42
InChI Key: UBMXJBWFIORJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)methanesulfonamide is a chemical compound of high interest in medicinal chemistry and pharmacological research. This synthetic molecule features a methanesulfonamide group linked to a 3-fluorophenyl ring and a 2-hydroxy-1,2,3,4-tetrahydronaphthalen (tetralone-derived) scaffold. The structural motif of the hydroxy-tetrahydronaphthalen group is found in compounds that are active in the central nervous system, with some analogues demonstrating potent activity as dopamine receptor agonists in preclinical research . The presence of the fluorophenyl group may influence the compound's binding affinity and metabolic stability, making it a valuable probe for studying structure-activity relationships. Researchers are exploring this compound and its analogues for their potential application in developing symptomatic and neuroprotective therapies for neurological disorders . Its primary research value lies in its use as a reference standard and as a building block in the synthesis of more complex molecules for high-throughput screening and assay development. This product is intended for laboratory research purposes only and is strictly not for human consumption, nor for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3S/c19-17-7-3-4-14(10-17)12-24(22,23)20-13-18(21)9-8-15-5-1-2-6-16(15)11-18/h1-7,10,20-21H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMXJBWFIORJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(CNS(=O)(=O)CC3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The compound is compared to three structurally related sulfonamides (Table 1):

Compound Core Structure Substituents Key Features
1-(3-Fluorophenyl)-N-((2-hydroxy-1,2,3,4-THN-2-yl)methyl)methanesulfonamide (Target) Methanesulfonamide 3-Fluorophenyl; Hydroxy-THN-methyl Fluorine (electron-withdrawing), partially saturated THN, hydroxyl group
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl; Naphthalen-1-yl; 4-Methylbenzene Methoxy (electron-donating), fully aromatic naphthalene, chiral center
1,1,1-Trifluoro-N-(3-hydroxyphenyl)methanesulfonamide Trifluoromethanesulfonamide 3-Hydroxyphenyl; Trifluoromethyl Trifluoromethyl (strongly electron-withdrawing), phenolic hydroxyl
(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-N-((R)-1-phenylprop-2-yn-1-yl)-1,2,3,4-THN-1-amine THN-amine 3,4-Dichlorophenyl; Propargyl-phenyl; Methylamine Dichlorophenyl, propargyl group, stereochemical complexity

Key Observations :

  • Fluorine vs.
  • THN vs. Naphthalene : The partially saturated THN in the target may reduce steric hindrance and increase conformational flexibility relative to the fully aromatic naphthalene in .
  • Hydroxyl Group : The hydroxyl on the THN moiety in the target could improve aqueous solubility through hydrogen bonding, contrasting with the lipophilic trifluoromethyl group in .
Physicochemical Properties

Available data from similar compounds highlight trends (Table 2):

Property Target Compound Compound Compound
Molecular Formula C₁₈H₁₉FNO₃S (calculated) C₂₅H₂₅NO₃S C₇H₆F₃NO₃S
Molecular Weight ~348.4 g/mol (calculated) ~427.5 g/mol 257.2 g/mol (calculated)
Optical Activity Likely chiral (due to THN stereochemistry) [α]D²⁰ +2.5 (CHCl₃) Not reported
Lipophilicity (LogP) Estimated higher (fluorine, THN) Moderate (methoxy, naphthalene) High (trifluoromethyl)

Key Observations :

  • The target’s calculated molecular weight (348.4 g/mol) is intermediate between and , reflecting its hybrid aromatic/aliphatic structure.
  • Chirality in the target’s THN system may necessitate stereoselective synthesis, akin to the optically active compound in .
Spectroscopic and Analytical Data

Comparative spectroscopic insights (derived from ):

  • NMR : The target’s ¹H NMR would likely show signals for the THN protons (δ 1.5–3.0 ppm), hydroxyl (δ 2.0–3.0 ppm, broad), and fluorophenyl aromatic protons (δ 6.5–7.5 ppm), similar to the resolved splitting patterns in .
  • MS : ESI-MS of the target would exhibit a molecular ion peak [M+H]⁺ at m/z 349, with fragmentation reflecting loss of the THN-hydroxyl group (cf. ’s ESI-MS at m/z 428).
  • IR : A strong S=O stretch near 1150 cm⁻¹ and O-H stretch (~3400 cm⁻¹) would distinguish the target, paralleling ’s sulfonamide and ’s hydroxyl IR features.

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(3-fluorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)methanesulfonamide with high purity?

  • Methodological Answer : The synthesis typically involves:

Formation of the tetrahydronaphthalene core : Achieved via catalytic hydrogenation or reduction of naphthalene derivatives under controlled temperatures (e.g., 50–80°C) using solvents like ethanol or tetrahydrofuran .

Sulfonylation : Introduction of the methanesulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to ensure regioselectivity .

Fluorophenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 3-fluorophenyl group, requiring palladium catalysts and anhydrous conditions .
Optimization : Reaction yields (60–85%) depend on solvent choice (e.g., dimethylformamide for polar intermediates), temperature control (±2°C), and purification via column chromatography or recrystallization . Purity is confirmed by HPLC (>95%) and NMR (absence of residual solvent peaks) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., sulfonamide NH at δ 3.5–4.0 ppm) and confirm regiochemistry of the fluorophenyl substituent .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 390.12) .
  • X-ray Crystallography : Resolves stereochemistry of the tetrahydronaphthalene moiety and hydrogen-bonding interactions involving the hydroxyl group .

Q. What experimental approaches are used to assess the compound’s stability under varying pH and thermal conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed sulfonamide) .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C typical for sulfonamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:
  • Experimental conditions : Standardize assay parameters (e.g., buffer ionic strength, ATP concentration in kinase assays) .
  • Structural analogs : Compare activity of derivatives (e.g., 4-fluorophenyl vs. 3-fluorophenyl) to isolate substituent effects .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding pose variations due to fluorophenyl orientation in target pockets .

Q. What strategies are effective for elucidating the mechanism of action in complex biological systems?

  • Methodological Answer :
  • Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .
  • Kinetic studies : Measure time-dependent inhibition of putative targets (e.g., carbonic anhydrase isoforms) to distinguish reversible vs. covalent binding .
  • Gene expression profiling : RNA-seq or CRISPR-Cas9 knockout screens reveal downstream pathways affected by the compound .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • Methodological Answer :
  • In vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated intestinal fluid .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, Cmax, and half-life using non-compartmental analysis .
  • PD markers : Measure target engagement in tissues (e.g., enzyme activity inhibition in liver homogenates) .

Q. What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-DAD/UV : Use a C18 column (3.5 µm, 150 mm) with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities (e.g., unreacted intermediates) .
  • LC-MS/MS : Identify trace impurities (≤0.1%) via fragmentation patterns and compare with synthetic standards .
  • NMR spiking : Add authentic samples of suspected impurities to confirm co-elution peaks .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s selectivity across related biological targets?

  • Methodological Answer :
  • Panel screening : Test the compound against a broad panel of isoforms (e.g., 12 carbonic anhydrase isoforms) under uniform conditions to quantify selectivity ratios .
  • Structural dynamics : Use molecular dynamics simulations (e.g., GROMACS) to assess target flexibility and compound residence time differences .
  • Crystallography : Co-crystallize the compound with divergent targets (e.g., CA-II vs. CA-IX) to compare binding modes .

Tables of Key Data

Property Method Typical Value Reference
Molecular Weight HRMS390.12 g/mol
Synthetic Yield Column Chromatography72–85%
Thermal Stability TGADecomposition at 215°C
Aqueous Solubility (pH 7) Shake-flask0.12 mg/mL
Enzyme Inhibition (IC₅₀) Fluorescence Assay28 nM (CA-II), 450 nM (CA-IX)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.